

A Technical Guide to High-Purity n-Nonadecane for Research Applications

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Compound of Interest

Compound Name: Nonadecane

Cat. No.: B133392

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Introduction

n-**Nonadecane** (C₁₉H₄₀) is a linear-chain alkane that serves as a high-purity chemical standard and raw material in various scientific and industrial applications. For researchers, scientists, and drug development professionals, its most critical role is often as an internal standard in analytical chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical inertness, thermal stability, and distinct chromatographic retention time make it an ideal reference compound for the precise quantification of analytes in complex matrices.^{[1][2]} This guide provides an overview of commercial suppliers of high-purity n-**nonadecane**, its key physical and chemical properties, and a detailed protocol for its use as an internal standard.

Commercial Suppliers and Specifications

Selecting a supplier for high-purity n-**nonadecane** requires careful consideration of purity, available grades, and supplied documentation such as Certificates of Analysis (CoA). Below is a summary of offerings from prominent chemical suppliers.

Supplier	Product Grade/Name	Purity (%)	CAS Number	Key Physical Properties
Sigma-Aldrich (Merck)	Nonadecane, analytical standard	≥99.0	629-92-5	Form: Crystalline Liquid, Waxy SolidMelting Point: 30-34 °CBoiling Point: 330 °CDensity: 0.786 g/mL at 25 °C
Thermo Scientific (Alfa Aesar)	n-Nonadecane, 99%	99	629-92-5	Form: Solid[3]Melting Point: 32-34 °C[3]Boiling Point: 330-331 °C[3]Solubility: Chloroform, Hexane[3]
TCI Chemicals	Nonadecane [Standard Material for GC]	>99.5 (GC)	629-92-5	Form: White powder to lump[4]Melting Point: 32 °C[4]Boiling Point: 330 °CStorage: Cool, dark place (<15°C)[4]
Cayman Chemical	Nonadecanoic Acid	≥95	646-30-0	Note: This is a related C19 compound, not n-nonadecane. Included for context as a fatty acid standard.[5]

Experimental Protocol: n-Nonadecane as an Internal Standard for GC-MS Analysis

The use of an internal standard (IS) is critical for correcting variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[2] n-**Nonadecane** is an excellent IS for the analysis of non-polar to semi-polar small molecules, such as other hydrocarbons, fatty acid methyl esters (FAMES), or drug metabolites, due to its predictable behavior and low reactivity.

Objective

To provide a standardized methodology for using high-purity n-**nonadecane** as an internal standard for the quantification of a target analyte in a sample matrix (e.g., plasma, cell lysate) using GC-MS.

Materials

- High-purity n-**nonadecane** (≥99.5%)
- Target analyte reference standard
- Hexane or other suitable high-purity solvent (e.g., ethyl acetate)
- Sample matrix (e.g., drug-free plasma)
- Autosampler vials with inserts
- Volumetric flasks, pipettes, and syringes
- Vortex mixer and centrifuge

Methodology

1. Preparation of Stock Solutions

- Internal Standard (IS) Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of high-purity n-**nonadecane**.

- Dissolve in a 10 mL volumetric flask with hexane.
- Ensure complete dissolution by vortexing. This solution is stable when stored in a tightly sealed container at 4°C.
- Analyte Stock Solution (1 mg/mL):
 - Prepare a 1 mg/mL stock solution of the target analyte using a similar procedure. The choice of solvent should ensure the stability and solubility of the analyte.

2. Preparation of Calibration Standards

- Create a series of calibration standards by performing serial dilutions of the Analyte Stock Solution into clean vials containing the blank sample matrix. This should cover the expected concentration range of the analyte in the unknown samples.
- To each calibration standard, add a fixed amount of the n-**Nonadecane** IS Stock Solution. For example, spike each 100 µL standard with 10 µL of the IS stock. The final concentration of the IS should be consistent across all standards and samples.[\[1\]](#)

3. Sample Preparation

- Pipette a defined volume of the unknown sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.
- Add the same fixed amount of the n-**Nonadecane** IS Stock Solution (e.g., 10 µL) to the sample.
- Perform the sample extraction procedure (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction). The IS must be added before the extraction step to account for analyte loss during this process.[\[6\]](#)
- After extraction, evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a small, fixed volume of a suitable solvent (e.g., 50 µL of hexane) for GC-MS analysis and transfer to an autosampler vial.

4. GC-MS Analysis

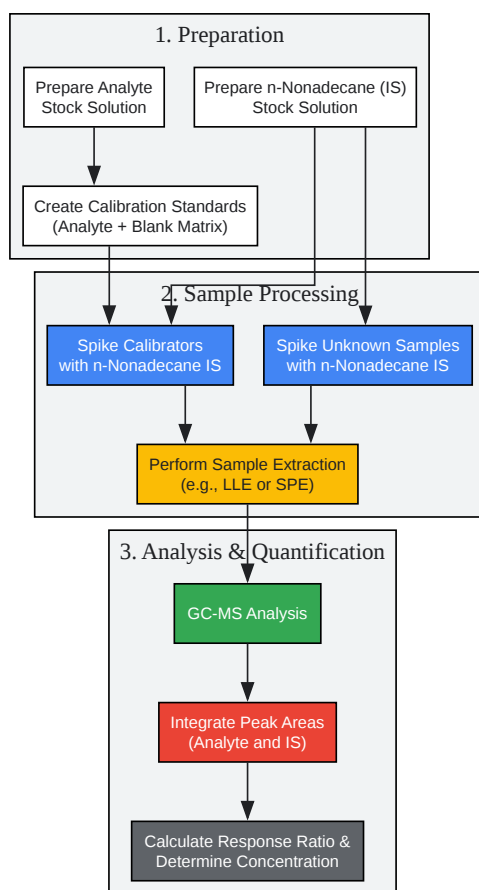
- Inject the prepared calibration standards and samples into the GC-MS system.
- The chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate) must be optimized to achieve baseline separation of the target analyte and **n-nonadecane**.

5. Data Analysis and Quantification

- For each chromatogram, integrate the peak areas for both the target analyte and the **n-nonadecane** internal standard.
- Calculate the response ratio for each injection: $\text{Response Ratio} = (\text{Peak Area of Analyte}) / (\text{Peak Area of n-Nonadecane})$.
- Construct a calibration curve by plotting the Response Ratio of the calibration standards against their known concentrations.
- Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios onto the calibration curve. This ratio-based approach corrects for variations in injection volume and sample loss during preparation.[\[1\]](#)

Visualized Workflow

The following diagram illustrates the logical workflow for using **n-nonadecane** as an internal standard in a typical quantitative analysis.



Workflow for Quantitative Analysis Using n-Nonadecane Internal Standard

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Workflow for quantitative analysis using an internal standard.

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